Product packaging for (Z)-13-Hexadecenyl acetate(Cat. No.:CAS No. 56218-74-7)

(Z)-13-Hexadecenyl acetate

Cat. No.: B1234816
CAS No.: 56218-74-7
M. Wt: 282.5 g/mol
InChI Key: FBDAKDSWNVUHKR-PLNGDYQASA-N
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Description

Significance of Semiochemicals in Interspecific and Intraspecific Chemical Communication

Semiochemicals are broadly categorized into two main groups: pheromones and allelochemicals. numberanalytics.com Pheromones facilitate communication between members of the same species (intraspecific), while allelochemicals mediate interactions between different species (interspecific). suterra.com

Pheromones: These are critical for a wide range of social behaviors in insects. researchgate.net Sex pheromones, for instance, are released by one sex to attract the other for mating. suterra.com Other types include alarm pheromones that warn of danger, trail pheromones that mark paths to food sources, and aggregation pheromones that draw individuals together. suterra.com

Allelochemicals: These are further divided based on which organism benefits from the chemical signal.

Allomones benefit the emitter, such as a plant producing a repellent to deter herbivores. suterra.com

Kairomones benefit the receiver, for example, a predator using the scent of its prey to locate it. wikipedia.org

Synomones benefit both the emitter and the receiver, like the floral scent that attracts pollinators to a flower, leading to pollination for the plant and a nectar reward for the insect. wikipedia.org

The study of these chemical interactions is vital for understanding ecological dynamics and has led to the development of innovative and environmentally friendly pest management strategies. numberanalytics.com

Overview of Lepidopteran Sex Pheromones

The order Lepidoptera, with its vast diversity of over 150,000 species, exhibits a remarkable array of species-specific sex pheromone systems. nih.gov Typically, female moths release a blend of chemical compounds to attract males of the same species over long distances. jst.go.jp The first lepidopteran sex pheromone to be identified was bombykol, from the silk moth Bombyx mori, approximately 60 years ago. jst.go.jp Since then, the sex pheromones of about 700 moth species have been identified. bohrium.com

Lepidopteran sex pheromones are generally classified into two main types based on their chemical structures: jst.go.jp

Type I Pheromones: These are the most common, accounting for about 75% of known lepidopteran sex pheromones. jst.go.jp They are typically primary alcohols with long, straight chains (C10–C18) and their derivatives, such as acetates and aldehydes. jst.go.jp

Type II Pheromones: Comprising about 15% of known pheromones, these are polyunsaturated hydrocarbons and their epoxy derivatives with longer carbon chains (C17–C25). jst.go.jp

The specificity of these pheromone blends, often determined by the precise ratio of different components, plays a crucial role in reproductive isolation between closely related species.

Historical Context of (Z)-13-Hexadecenyl Acetate (B1210297) as a Pheromone Component

(Z)-13-Hexadecenyl acetate is a classic example of a Type I lepidopteran sex pheromone component. Research has identified it as a key attractant for males of various moth species. For instance, it is a novel sex pheromone component identified in Herpetogramma submarginale. nih.gov In this species, this compound alone was found to be highly attractive to males. nih.gov

Studies have also explored the synergistic and antagonistic effects of other related compounds. For example, in H. submarginale, the addition of (Z)-13-hexadecen-1-ol to this compound significantly reduced the number of males captured, indicating an inhibitory effect. nih.govresearchgate.net This highlights the complexity of pheromone communication, where the presence and ratio of multiple components are critical for an effective signal.

The unique structure of this compound, with its double bond at the 13th carbon position, contributes to its specific biological activity. smolecule.com This specificity is vital for ensuring that only males of the correct species are attracted, thus maintaining reproductive integrity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34O2 B1234816 (Z)-13-Hexadecenyl acetate CAS No. 56218-74-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56218-74-7

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

[(Z)-hexadec-13-enyl] acetate

InChI

InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h4-5H,3,6-17H2,1-2H3/b5-4-

InChI Key

FBDAKDSWNVUHKR-PLNGDYQASA-N

SMILES

CCC=CCCCCCCCCCCCCOC(=O)C

Isomeric SMILES

CC/C=C\CCCCCCCCCCCCOC(=O)C

Canonical SMILES

CCC=CCCCCCCCCCCCCOC(=O)C

Synonyms

(Z)-13-hexadecenyl acetate
13-hexadecenyl acetate

Origin of Product

United States

Identification and Natural Occurrence of Z 13 Hexadecenyl Acetate

Eoreuma loftini (Mexican Rice Borer) Pheromone Blend Component

The Mexican rice borer, Eoreuma loftini, a significant pest of rice and sugarcane, utilizes a multi-component pheromone blend for chemical communication. oup.comlsuagcenter.com Early studies on the female sex pheromone of this species identified a blend of three chemicals. nih.gov While (Z)-13-Hexadecenyl acetate (B1210297) is not a primary component, a related compound, (Z)-11-Hexadecenyl acetate, is part of the identified pheromone blend. nih.gov The primary components of the E. loftini pheromone are (Z)-13-octadecenyl acetate, (Z)-11-hexadecenyl acetate, and (Z)-13-octadecenal in an approximate 8:1:1.3 ratio. nih.govcolab.ws Synthetic versions of this pheromone blend are used in traps for monitoring the population dynamics and geographic spread of this invasive pest. oup.comlsuagcenter.com

Co-identification with (Z)-11-Hexadecenyl Acetate in Rice Pests

(Z)-13-Hexadecenyl acetate has been studied in conjunction with (Z)-11-Hexadecenyl acetate in the context of rice pest management. For instance, in studies related to the rice leaf folder, Cnaphalocrocis medinalis, a mixture of (Z)-13-octadecenyl acetate and (Z)-11-hexadecenyl acetate was found to be pheromonally active. cabidigitallibrary.orgagriarticles.com Specifically, a 10:1 ratio of these two compounds attracted a significant number of male moths. cabidigitallibrary.orgagriarticles.com

Potential Role in Scirpophaga incertulas Pheromone System

The yellow stem borer, Scirpophaga incertulas, is a major pest of rice, and its pheromone system has been the subject of extensive research. The standard pheromone lure for S. incertulas contains (Z)-9-hexadecenal and (Z)-11-hexadecenal. cabidigitallibrary.orgkyushu-u.ac.jp However, research in northern Vietnam revealed that the addition of a 1:1 blend of (Z)-11-hexadecenyl acetate and (Z)-13-octadecenyl acetate to the standard lure significantly increased the capture of male S. incertulas moths by an average of 120% in several field experiments. cabidigitallibrary.orgkyushu-u.ac.jpresearchgate.net Interestingly, analysis of ovipositor washings from virgin female S. incertulas from Vietnam detected traces of (Z)-11-hexadecenyl acetate, but not (Z)-13-octadecenyl acetate. cabidigitallibrary.orgresearchgate.net This suggests a potential synergistic effect of these acetates in enhancing the attractiveness of the primary pheromone components, even if one is not naturally produced by the female. cabidigitallibrary.org

Methodologies for Natural Pheromone Component Isolation and Identification

The initial step in pheromone identification involves separating the chemical compounds from the insect. This can be achieved through direct extraction from the pheromone-producing glands or by collecting the volatile compounds released by the insect into the air. nih.gov

Solvent Extraction of Glandular Tissues

Solvent extraction is a widely employed and practical method for obtaining volatile semiochemicals from insects that possess storage organs or glands for these compounds. nih.govfrontiersin.org This technique involves the direct immersion of the pheromone-producing glands, or even the entire insect or specific body parts, in a suitable organic solvent. researchgate.netacs.org

Detailed Research Findings:

The choice of solvent is critical and depends on the polarity of the target compounds. For hydrophobic pheromones, like many acetates, hexane (B92381) is a common and effective choice. researchgate.net The process typically involves dissecting the pheromone gland, which in many Lepidoptera species is located at the tip of the abdomen, and soaking it in the solvent for a specific duration. researchgate.netacs.org For instance, in the study of Herpetogramma submarginale, the pheromone glands of female moths were extracted in hexane (10 μl/female) for 10 minutes. researchgate.net Similarly, in the identification of pheromone components of Elasmopalpus lignosellus, the pheromone glands of virgin females were extracted with 100 µL of hexane for 2 hours. scielo.br

One of the major advantages of solvent extraction is its ability to yield a relatively high concentration of the pheromone components present within the gland. frontiersin.org However, a significant drawback is that this method extracts all soluble compounds from the gland, not just the ones that are actually released by the insect during signaling. frontiersin.orgacs.org This can result in a chemical profile that does not accurately reflect the composition of the emitted pheromone blend. frontiersin.org Despite this limitation, solvent extraction remains a fundamental technique in pheromone research, often providing the initial material for chemical identification. nih.govfrontiersin.org

Table 1: Examples of Solvent Extraction in Pheromone Research

Insect Species Pheromone Component(s) Identified Solvent Used Reference
Herpetogramma submarginale This compound, (E)-13-Hexadecenyl acetate Hexane researchgate.netnih.gov
Elasmopalpus lignosellus (Z)-9-Hexadecenyl acetate, (Z)-11-Hexadecenyl acetate, (E)-8-Hexadecenyl acetate Hexane scielo.br
Eoreuma loftini (Z)-13-Octadecenyl acetate, (Z)-11-Hexadecenyl acetate, (Z)-13-Octadecenal Heptane nih.gov
Chilo venosatus (Z)-11-Hexadecenyl acetate, (Z)-13-Octadecenyl acetate, (Z)-13-Octadecenol Not specified sioc-journal.cn

Headspace Volatile Collection Techniques

To capture the chemical signals as they are naturally released by an insect, researchers employ headspace volatile collection techniques. nih.govfrontiersin.org This non-destructive method involves collecting the air surrounding a living organism to trap the volatile compounds it emits. nih.govjove.com This approach is particularly valuable for understanding the true composition of the pheromone blend as perceived by other insects. frontiersin.org

Detailed Research Findings:

Headspace collection can be performed using several methods, including solid-phase microextraction (HS-SPME) and dynamic headspace sampling with adsorbent materials. nih.govmdpi.com In HS-SPME, a fiber coated with an adsorbent material is exposed to the headspace above the emission source without direct contact. nih.gov This technique is highly useful for in-vivo and field sampling. nih.gov

Dynamic headspace sampling involves pulling air from a chamber containing the insect through a filter or trap containing a porous polymer adsorbent, such as Tenax® or Porapak Q. jove.comresearchgate.net The volatile compounds are trapped on the adsorbent and can later be eluted with a solvent or thermally desorbed for analysis. jove.com This method allows for the collection of volatiles over a specific period, providing insight into the temporal dynamics of pheromone release. researchgate.net

A key advantage of headspace collection is that it provides a more accurate representation of the emitted pheromone signal compared to solvent extraction. frontiersin.org Studies have shown that the ratios of pheromone components obtained through headspace collection can differ significantly from those found in gland extracts. frontiersin.org For example, research on Heliothis subflexa revealed that the relative amounts of different pheromone components in headspace collections were different from those in gland extracts from the same individuals. researchgate.net This highlights the importance of headspace analysis for understanding the biologically relevant pheromone signal.

Table 2: Comparison of Pheromone Collection Techniques

Technique Description Advantages Disadvantages
Solvent Extraction Direct extraction of pheromone glands with a solvent. nih.govresearchgate.net High yield of compounds present in the gland. frontiersin.org May not reflect the emitted pheromone blend; extracts non-emitted compounds. frontiersin.org
Headspace Volatile Collection Trapping of volatile compounds released into the air by a living insect. nih.govjove.com Provides a more accurate representation of the emitted signal; non-destructive. frontiersin.orgjove.com Lower yield of compounds; can be technically more complex. nih.gov

Chemical Synthesis and Stereoselective Pathways of Z 13 Hexadecenyl Acetate

General Strategies for Alkenyl Acetate (B1210297) Synthesis

The synthesis of long-chain alkenyl acetates, a common structural motif in lepidopteran pheromones, generally involves a two-stage process: the construction of the unsaturated carbon skeleton followed by functional group manipulation. The final step is often the acetylation of a corresponding alkenyl alcohol. This transformation is typically achieved with high efficiency using standard laboratory reagents.

A widely used method for this acetylation involves reacting the precursor alcohol with acetic anhydride (B1165640). cabidigitallibrary.org The reaction is commonly conducted in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which serves to activate the alcohol and neutralize the acetic acid byproduct. cabidigitallibrary.orgscielo.brquickcompany.in For instance, the acetylation of (Z)-11-hexadecenol to produce (Z)-11-hexadecenyl acetate proceeds in excellent yield (90%) using acetic anhydride with triethylamine and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). cabidigitallibrary.orgscielo.edu.uy

Table 1: Common Acetylation Reagents for Alkenyl Acetate Synthesis

Precursor Alcohol Reagents Base/Catalyst Yield Reference
(Z)-Alkenols Acetic Anhydride Pyridine - scielo.br
(Z)-11-Hexadecenol Acetic Anhydride Triethylamine, DMAP 90% cabidigitallibrary.orgscielo.edu.uy
(E,Z)-Dienol Acetic Anhydride Pyridine - scielo.br

Beyond simple acetylation, more advanced strategies focus on the stereoselective formation of the alkenyl acetate unit itself. One such approach involves the acetoxylation of alkenylboron compounds. Stereochemically pure (E)- and (Z)-alkenyl acetates can be prepared from the corresponding (Z)- and (E)-alkenylboronic acids or their esters by treatment with (diacetoxyiodo)benzene (B116549) and sodium iodide. rsc.orgrsc.org This method offers a direct route to the desired enol acetate with high geometric purity. rsc.org The development of eco-friendly and efficient catalytic systems, such as iron-catalyzed cross-coupling reactions, has also become an important strategy for constructing the fundamental alkyl-alkenyl linkage found in these pheromones. nih.gov

Stereoselective Approaches to (Z)-13-Hexadecenyl Acetate

Achieving the correct (Z)-geometry of the double bond is critical for the biological activity of this compound. Several synthetic methodologies have been developed to control this stereochemical outcome.

Wittig Reaction-Based Stereocontrol

The Wittig reaction is a cornerstone of alkene synthesis and is frequently employed to establish the (Z)-double bond in pheromones with high stereoselectivity. By carefully choosing the reaction conditions and reagents, the formation of the (Z)-isomer can be strongly favored. Specifically, the use of non-stabilized ylides under salt-free conditions at low temperatures typically results in high (Z)-selectivity.

This strategy has been successfully applied to the synthesis of numerous pheromones. For example, a short and stereoselective synthesis of (Z)-13-hexadecen-11-yn-1-yl acetate, a related pheromone for the pine processionary moth, features a low-temperature Wittig reaction as the key step. nih.gov Similarly, the synthesis of the three components of the Plutella xylostella sex pheromone, including (Z)-11-hexadecenyl acetate, utilized a stereoselective Wittig reaction between a phosphonium (B103445) salt and an aldehyde to generate the (Z)-alkenol precursor with a high (Z)/(E) ratio of 9:1. cabidigitallibrary.orgscielo.edu.uy The key to these syntheses is the coupling of an appropriate phosphonium ylide with an aldehyde to form the desired carbon skeleton with the (Z)-double bond in place. nih.gov

Approaches from Cycloalkanones

An alternative and innovative approach to acyclic insect pheromones utilizes cycloalkanones as starting materials. scielo.brscite.ai This methodology exploits the variable ring size of the starting ketone to generate a triple or double bond in a regiospecific and stereoselective manner. scielo.br The general strategy involves the transformation of a cycloalkanone into an acetylenic lactone. Subsequent methanolysis of the corresponding (Z)-lactone yields a hydroxy-ester, which is then converted to a mesylate. Lithium aluminum hydride reduction of the mesylate affords the (Z)-alkenol, which can then be acetylated to the final (Z)-alkenyl acetate pheromone. scielo.br This route provides access to various pheromones, including saturated versions like hexadecyl acetate through hydrogenation of the unsaturated precursors. scielo.br

Olefin Metathesis Approaches for Related Pheromones

Olefin metathesis has emerged as a powerful and versatile tool in modern organic synthesis, including the production of insect pheromones. rsc.orggoogle.com This method allows for the construction of carbon-carbon double bonds through the scrambling of alkylidene fragments between different olefin molecules. google.com

Specifically for this compound, a synthesis has been developed using a stereo-retentive olefin cross-metathesis reaction. The process involves reacting jojoba acetate with (Z)-hex-3-ene in the presence of a Z-selective ruthenium metathesis catalyst to produce this compound (Z13-16Ac). justia.com This approach is highly attractive as it can utilize renewable feedstocks and offers a direct route to the desired Z-isomer. google.comjustia.com The development of Z-selective catalysts, often based on tungsten, molybdenum, or ruthenium, is crucial for obtaining high isomeric purity in the final product. google.comgoogleapis.com

Synthetic Routes to Related Hexadecenyl Acetate Isomers

The synthesis of isomers of this compound is important for structure-activity relationship studies and for creating optimized pheromone lures, as minor components can significantly influence insect behavior. The sex pheromone of the moth Herpetogramma submarginale, for instance, is a blend of this compound and its geometric isomer, (E)-13-hexadecenyl acetate, in an 87:13 ratio. researchgate.netresearchgate.net The (E)-isomer can be synthesized via isomerization of the (Z)-alkenyl acetate. scielo.br Catalytic techniques using reagents like sodium nitrite (B80452) and nitric acid, or chemical inversion procedures, can effectively convert the (Z)-double bond to the (E)-configuration. scielo.br

Positional isomers are also common pheromone components. The rice green caterpillar, Naranga aenescens, uses a mixture containing (Z)-9-hexadecenyl acetate and (Z)-11-hexadecenyl acetate. sakura.ne.jp The diamondback moth, Plutella xylostella, uses (Z)-11-hexadecenyl acetate as part of its pheromone blend. cabidigitallibrary.org The synthesis of these related compounds often follows similar strategies, primarily relying on the Wittig reaction to establish the (Z)-double bond at the desired position. cabidigitallibrary.orgscielo.edu.uy For example, (Z)-11-hexadecen-1-ol, the precursor to the acetate, was synthesized in two steps with an 82% yield via the Wittig reaction between 11-hydroxyundecyltriphenylphosphonium bromide and valeraldehyde. cabidigitallibrary.orgscielo.edu.uy

Table 2: Examples of Synthesized Hexadecenyl Acetate Isomers

Compound Synthetic Strategy Highlight Target/Source Organism Reference
(E)-13-Hexadecenyl acetate Z-to-E Isomerization Herpetogramma submarginale scielo.brresearchgate.net
(Z)-11-Hexadecenyl acetate Wittig Reaction Plutella xylostella cabidigitallibrary.orgscielo.edu.uy
(Z)-9-Hexadecenyl acetate - Naranga aenescens sakura.ne.jp
(11Z,13E)-Hexadecadien-1-yl acetate Stereoselective Wittig Reaction Herpetogramma licarsisalis researchgate.net

Challenges in High Purity Stereoisomer Production

A significant challenge in pheromone synthesis is achieving and maintaining high stereoisomeric purity. exponent.com The biological activity of a pheromone can be highly dependent on its stereochemistry, and the presence of other isomers can sometimes inhibit the desired behavioral response. researchgate.netalliedacademies.org Therefore, producing a single isomer or a precise, consistent mixture of isomers is often required. exponent.comjst.go.jp

Several factors contribute to the difficulty of producing pure stereoisomers:

Stereoselectivity of Reactions: While reactions like the Wittig olefination can be highly (Z)-selective, they often produce small amounts of the (E)-isomer, which can be difficult to separate from the desired product.

Isomer Separation: The physical properties of geometric isomers are often very similar, making their separation by standard techniques like distillation or column chromatography challenging. Analytical methods such as high-performance liquid chromatography (HPLC) or specialized gas chromatography (GC) are often needed to confirm isomeric purity. researchgate.net In some cases, IR and basic NMR spectroscopy may not be sufficient to clearly distinguish between (Z) and (E) isomers. scielo.br

Isomer Stability: The (Z)-double bond in some polyunsaturated systems can be prone to isomerization, for instance, when kept in certain solvents like CDCl3 for extended periods. scielo.br This instability requires careful handling and storage of the synthesized pheromones to maintain their isomeric integrity.

Cost and Scalability: Some highly selective synthetic routes involve expensive or sensitive reagents (e.g., n-butyl lithium, HMPA) and cryogenic conditions, which can be difficult and costly to implement on a large, industrial scale. quickcompany.inexponent.com

The pursuit of economically viable and scalable syntheses that deliver high-purity pheromones continues to be a major driver of research in this field. nih.govexponent.com

Biological Activity and Receptor Interactions of Z 13 Hexadecenyl Acetate

Olfactory Receptor Neuron Responses

The detection of (Z)-13-Hexadecenyl acetate (B1210297) by insects begins at the peripheral level with the activation of olfactory receptor neurons (ORNs) located in the antennae.

Electroantennographic detection (EAD) is a technique used to identify which volatile compounds in a mixture elicit an electrical response in an insect's antenna. science.gov Studies employing gas chromatography coupled with EAD (GC-EAD) have been crucial in identifying (Z)-13-Hexadecenyl acetate as an electrophysiologically active compound in various moth species.

In the study of the rice leaffolder, Cnaphalocrocis medinalis, GC-EAD analysis of ovipositor washings from virgin females revealed the presence of three electrophysiologically-active compounds, one of which was identified as (Z)-13-octadecenyl acetate. www.gov.ukscispace.com Similarly, research on the snout moth Herpetogramma submarginale utilized GC-EAD to identify two pheromone candidates from female gland extracts: this compound (Z13-16:OAc) and (E)-13-hexadecenyl acetate (E13-16:OAc). nih.govresearchgate.net

These EAD studies provide direct evidence that the antennae of these male moths possess olfactory receptors that recognize and respond to this compound.

The interaction between this compound and olfactory receptors demonstrates a degree of specificity, which is fundamental for species-specific chemical communication. The behavioral responses of male moths are often dependent on the precise blend of pheromone components, and the olfactory receptors are tuned to these specific molecules. nih.gov

In Heliothis subflexa, a specific population of sensilla on the male antennae contains two olfactory receptor neurons. One of these neurons is tuned to (Z)-11-hexadecenyl acetate. nih.govresearchgate.net While this is a different compound, it highlights the principle of dedicated receptor neurons for specific acetate components within a pheromone blend. The specificity of these receptors ensures that only the correct chemical signals trigger a behavioral response. nih.gov The evolution of these receptors plays a critical role in reproductive isolation among closely related species. frontiersin.org

The specificity is not absolute and can be influenced by the presence of other compounds. For instance, the response of ORNs to a primary pheromone component can be modulated or even inhibited by structurally similar molecules. psu.edu

The process of olfactory detection involves more than just the odorant receptors. Odorant-binding proteins (OBPs) are soluble proteins found in high concentrations in the lymph of the sensilla. biorxiv.orgresearchgate.net They are believed to play a crucial role in solubilizing and transporting hydrophobic odorant molecules like this compound across the aqueous sensillum lymph to the odorant receptors (ORs) located on the dendritic membrane of the ORNs. biorxiv.orgresearchgate.netnih.gov

ORs are transmembrane proteins that, together with a highly conserved co-receptor (Orco), form a ligand-gated ion channel. frontiersin.orgnih.gov The binding of a specific odorant to an OR triggers a conformational change, leading to the opening of the ion channel and the generation of an electrical signal. frontiersin.org

Research on various moth species has identified numerous OBP and OR genes. frontiersin.orgnih.gov For example, in Spodoptera frugiperda, a specific OBP, SfruOBP31, has been shown to bind to (Z)-11-hexadecenyl acetate. mdpi.com While this is a different isomer, it illustrates the principle of specific OBPs binding to particular pheromone components. The interaction between OBPs and ORs is thought to enhance the sensitivity and specificity of the olfactory system. biorxiv.orgbiorxiv.org

Behavioral Responses in Target Insects

The activation of olfactory receptor neurons by this compound ultimately leads to distinct behavioral responses in male moths, which are critical for successful reproduction.

One of the most significant behavioral responses elicited by this compound is the attraction of male moths and the initiation of upwind flight towards the pheromone source. nih.govresearchgate.net This behavior is a key component of mate-seeking in many moth species.

Field tests with Herpetogramma submarginale demonstrated that this compound alone was sufficient to attract males and resulted in significantly more males being caught in traps than with live virgin females. nih.govresearchgate.net This indicates that this single compound is the primary sex pheromone for this species. The addition of the (E)-isomer, (E)-13-hexadecenyl acetate, did not enhance the attractiveness of the (Z)-isomer. nih.govresearchgate.net

The initiation of upwind flight is a programmed response to the detection of the correct pheromone blend. researchgate.net The male moth flies upwind, navigating the pheromone plume to locate the calling female.

Beyond attraction and upwind flight, this compound and related compounds can modulate various aspects of mating behavior. The presence of specific pheromone components, and their respective ratios, can influence close-range behaviors and the success of mating. nih.govpnas.org

In some cases, compounds structurally related to the primary pheromone can act as antagonists, inhibiting the mating response. For instance, in H. submarginale, the addition of (Z)-13-hexadecen-1-ol to this compound significantly reduced the number of males captured. nih.govresearchgate.net This suggests that while this compound initiates attraction, other compounds can interfere with the successful completion of the mating sequence.

The precise tuning of the male's behavioral response to the female-produced pheromone blend is a crucial mechanism for ensuring reproductive isolation between different species. pnas.org

Influence of Pheromone Blends and Ratios on Attractiveness

The behavioral response of insects to a pheromone signal is a highly nuanced process. The attractiveness of a chemical cue is rarely dependent on a single molecule but is instead dictated by the presence of multiple components within a specific blend and their precise ratios. d-nb.inforesearchgate.net For many moth species, the species-specificity of the pheromone signal resides in both the chemical identity of the constituents and their relative proportions. researchgate.net Even subtle shifts in the ratio of compounds can significantly alter or nullify the blend's attractiveness, demonstrating the complexity of olfactory processing in insects. d-nb.info While this compound can function as a potent attractant on its own for certain species, its activity is often modulated by the presence of other structurally related compounds. nih.gov

Synergistic Effects of Co-components

Synergism, where the combined effect of two or more compounds exceeds the sum of their individual effects, is a common phenomenon in insect chemical communication. While this compound has been identified as a key pheromone component, clear evidence of it acting as a synergist or being synergized by other compounds is specific to certain contexts.

In the case of the apple pest Synanthedon haitangvora, (Z)-13-octadecenyl acetate was identified as one of seven minor components in the female pheromone gland, alongside major components. researchgate.net However, field tests demonstrated that the addition of these minor components, including the C18 analogue of this compound, to the primary binary blend of (Z,Z)-3,13-octadecadienyl acetate and (E,Z)-2,13-octadecadienyl acetate did not significantly increase the number of male moths captured. researchgate.net

Antagonistic or Inhibitory Effects of Analogues and Derivatives

The specificity of pheromone receptor systems means that compounds structurally similar to the primary pheromone can act as antagonists or inhibitors. These molecules may compete for the same receptor binding sites or interfere with the downstream neural processing of the attractive signal, leading to a reduced or completely blocked behavioral response.

Research on the moth Herpetogramma submarginale, for which this compound is the primary sex pheromone, provides a clear example of functional group-dependent antagonism. nih.govnii.ac.jp Field tests were conducted to determine the effect of adding the corresponding alcohol and aldehyde derivatives to the attractive acetate lure. The addition of (Z)-13-Hexadecen-1-ol, the alcohol analogue, to this compound significantly reduced the capture of male moths. nih.govresearchgate.netfrontiersin.org In contrast, the addition of the aldehyde analogue, (Z)-13-Hexadecenal, had no discernible effect on the lure's attractiveness. nih.govresearchgate.net

This demonstrates that a simple modification of the acetate functional group to a hydroxyl group is sufficient to convert an attractant into a potent inhibitor for this species, highlighting the precise molecular recognition required at the receptor level. frontiersin.org

Table 1: Effect of Derivatives on the Attractiveness of this compound to H. submarginale Males

Compound Added to this compoundObserved Effect on Male CaptureReference
(Z)-13-Hexadecen-1-olSignificant reduction (Inhibitory) nih.govresearchgate.netfrontiersin.org
(Z)-13-HexadecenalNo effect nih.govresearchgate.net

Geometric isomerism, the different spatial arrangement of substituents around a double bond, plays a critical role in the specificity of pheromone signaling. The olfactory receptors of male moths are often exquisitely tuned to the specific geometry of the natural pheromone.

In the case of H. submarginale, gland extracts revealed the presence of both this compound and its geometric isomer, (E)-13-Hexadecenyl acetate, in a natural ratio of approximately 87:13. nih.gov However, field trapping experiments showed that this compound alone was highly attractive. nih.govresearchgate.net The addition of the (E)-isomer to the (Z)-isomer lure did not enhance the number of males captured, indicating it does not act as a synergist. nih.govresearchgate.net While not a strong inhibitor in this specific study, in many other lepidopteran species, the "unnatural" geometric isomer acts as a behavioral antagonist, effectively disrupting attraction to the correct signal. kirj.ee For example, the (Z)-isomer of hexadec-11-en-1-yl acetate is often found to be inactive or antagonistic in species that use the (E)-isomer as a pheromone component.

Beyond simple derivatives and isomers, a wide range of structural analogues can inhibit insect responses to pheromones. annualreviews.org These parapheromones are often developed to study structure-activity relationships or as potential pest control agents. annualreviews.org

Modifications to the functional group are a key source of antagonists. Replacing the acetate moiety with other groups, such as a formate (B1220265) or propionate, can inhibit attraction. annualreviews.org The substitution of an acetate with an aldehyde group has been shown to create a potent antagonist in the processionary moth. annualreviews.org

Another strategy involves creating isosteric replacements or introducing heteroatoms. Trifluoromethyl ketone (TFMK) analogues of acetate pheromones, for instance, are known to be effective reversible inhibitors of the pheromone-degrading enzymes found in insect antennae. nih.gov By preventing the rapid breakdown of the pheromone signal, these TFMKs can disrupt normal olfactory processing and behavior. nih.gov Similarly, the introduction of a sulfur atom into the carbon chain of a pheromone analogue has been shown to produce compounds that can antagonize male attraction in the field. annualreviews.org

Species-Specificity of Pheromone Communication

Pheromone communication channels are kept private between members of the same species primarily through the evolution of unique chemical blends. researchgate.net The use of this compound as a novel sex pheromone component in Herpetogramma submarginale is a testament to this chemical diversity. nih.govnii.ac.jp While this compound is the sole attractant for H. submarginale, closely related species often use different, though structurally similar, molecules, thus ensuring reproductive isolation. nih.govnii.ac.jp

For example, another species in the same subfamily, Herpetogramma basale, utilizes (11Z,13E)-11,13-hexadecadienyl acetate, a compound with a different chain length and an additional double bond. nii.ac.jp This chemical distinction helps prevent cross-attraction between the two species. The specificity can be even more subtle, relying on precise ratios of shared components. Different species within the Ostrinia genus (corn borers) use varying ratios of (E)-11-tetradecenyl acetate and (Z)-11-tetradecenyl acetate to maintain species boundaries. mdpi.com

Furthermore, a single compound can play opposing roles in closely related species. For example, in two sympatric Helicoverpa species, (Z)-11-hexadecenyl acetate acts as a behavioral antagonist for H. armigera but is an agonist (attractant) for H. assulta. nih.gov This differential response to the same molecule underscores how species-specific receptor tuning is a fundamental mechanism for maintaining reproductive isolation.

Table 2: Examples of Pheromone Components in Various Moth Species Illustrating Chemical Specificity

SpeciesFamilyKey Pheromone / Attractant Component(s)Reference
Herpetogramma submarginaleCrambidaeThis compound nih.govnii.ac.jp
Herpetogramma licarsisalisCrambidae(11Z,13E)-Hexadecadien-1-yl acetate & (Z)-11-Hexadecen-1-yl acetate researchgate.net
Herpetogramma basaleCrambidae(11Z,13E)-11,13-Hexadecadienyl acetate nii.ac.jp
Ostrinia furnacalis (Asian corn borer)Crambidae(Z)-11-Tetradecenyl acetate & (E)-11-Tetradecenyl acetate mdpi.com
Helicoverpa armigeraNoctuidae(Z)-11-Hexadecenal & (Z)-9-Hexadecenal nih.gov
Synanthedon haitangvoraSesiidae(Z,Z)-3,13-Octadecadienyl acetate & (E,Z)-2,13-Octadecadienyl acetate researchgate.net

Analytical Methodologies for Characterization and Quantification in Research

Gas Chromatography (GC) Applications

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like (Z)-13-Hexadecenyl acetate (B1210297). Its high resolution makes it ideal for separating components of complex mixtures, such as pheromone gland extracts. acs.org

GC with Electroantennographic Detection (GC-EAD) for Biologically Active Components

Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful technique used to identify which specific compounds in a complex volatile mixture are biologically active. wiley.comfrontiersin.org In this method, the effluent from the gas chromatography column is split. One part goes to a conventional detector (like a Flame Ionization Detector, FID), while the other is directed over an insect's antenna, which serves as a biological detector. biorxiv.orgscience.govnih.gov Electrical signals, or depolarizations, generated by the antenna in response to an active compound are recorded. frontiersin.org

By comparing the timing of the antennal response with the peaks on the chromatogram, researchers can pinpoint the exact compounds that the insect can smell. wiley.combiorxiv.org This is crucial in pheromone research, as it allows for the rapid screening of gland extracts or air samples to find the specific components that elicit a physiological response, distinguishing them from other behaviorally inert compounds. science.govnih.gov GC-EAD has been widely used to identify active pheromone components in numerous Lepidopteran species. researchgate.netnih.gov

GC Coupled with Mass Spectrometry (GC-MS) for Structural Elucidation and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the structural identification and quantification of insect pheromones. lifeasible.comalfa-chemistry.com After the GC separates the components of a mixture, the mass spectrometer bombards the molecules with electrons, causing them to fragment in a predictable manner. The resulting mass spectrum is a "fingerprint" of the molecule, showing the mass-to-charge ratio of the fragments. researchgate.net This fragmentation pattern, along with the retention time from the GC, allows for the identification of the compound, often confirmed by comparison with synthetic standards. alfa-chemistry.commdpi.com

For long-chain acetates like (Z)-13-Hexadecenyl acetate, characteristic ions in the mass spectrum, such as one at m/z 61 (resulting from the McLafferty rearrangement of the acetate group) and the molecular ion peak (M+), are indicative of the compound class. researchgate.net High-resolution capillary columns in GC-MS systems provide the necessary separation power to resolve individual components in complex pheromone blends. acs.orgalfa-chemistry.com This technique is highly sensitive and accurate, making it suitable for analyzing the trace amounts of pheromones found in insect samples. lifeasible.com

Retention Index Systems (e.g., Kováts Retention Indices) for Isomer Differentiation

Retention Index (RI) systems, such as the Kováts Retention Index, are used to standardize retention times in gas chromatography. taylors.edu.my The retention time of a compound can vary depending on the specific GC column and analytical conditions. taylors.edu.my The Kováts index converts the retention time to a system-independent, unitless value by relating it to the retention times of a series of n-alkane standards. taylors.edu.my

This standardization is particularly valuable for differentiating isomers, such as the (Z) and (E) geometric isomers of hexadecenyl acetate, which often have very similar boiling points but can be separated on specific GC columns. acs.org By comparing the calculated Kováts index of an unknown peak to published values or those of authentic standards, researchers can tentatively identify the compound and its specific isomeric form. frontiersin.org The use of retention indices on multiple columns with different polarities provides a powerful method for the accurate identification of pheromone components. acs.org

Kováts Retention Indices of Selected Hexadecenyl Acetate Isomers
CompoundColumn TypeKováts Index (RI)Reference
(Z)-11-Hexadecenyl acetateStandard non-polar (DB-1)1977 pherobase.com
(Z)-11-Hexadecenyl acetateStandard polar (SP-2340)2330 pherobase.comnih.gov
(E)-11-Hexadecenyl acetateStandard non-polar1973 nih.gov
(E)-11-Hexadecenyl acetateStandard polar2325 nih.gov

Microchemical Derivatization Techniques for Double Bond Position Determination

While GC-MS can identify a compound as a hexadecenyl acetate, it often cannot determine the exact position of the double bond within the carbon chain. alfa-chemistry.com Microchemical derivatization techniques are employed to overcome this limitation. One of the most common methods involves reaction with dimethyl disulfide (DMDS). sci-hub.seresearchgate.net

In this procedure, the pheromone extract is treated with DMDS and a catalyst (like iodine), which adds a methylthio (-SCH₃) group to each carbon of the double bond. nsf.govnih.gov The resulting DMDS adduct is then analyzed by GC-MS. researchgate.net The electron impact mass spectrum of the adduct shows characteristic fragment ions from cleavage at the single bond between the two carbons that originally formed the double bond. sci-hub.sensf.gov The masses of these fragments directly reveal the original position of the double bond, allowing for unambiguous structural confirmation of isomers like this compound. nih.govresearchgate.net

Summary of DMDS Derivatization for Double Bond Location
TechniquePrincipleApplicationOutcome
Dimethyl Disulfide (DMDS) Adduct FormationChemical reaction at the site of unsaturation, adding methylthio groups across the double bond.Applied to unsaturated compounds like alkenes, fatty acids, and long-chain acetates prior to GC-MS analysis. researchgate.netnsf.govnsf.govGC-MS analysis of the derivative yields diagnostic fragment ions that pinpoint the original location of the double bond. sci-hub.sensf.gov

Isotopic Labeling and Tracing in Biosynthesis Studies

Isotopic labeling is a powerful technique used to investigate the biosynthetic pathways of natural products, including pheromones. beilstein-journals.org In these studies, insects are provided with precursors (such as fatty acids or acetate) that have been enriched with stable isotopes, like deuterium (B1214612) (²H) or carbon-13 (¹³C). lu.selu.senih.gov

The organism then incorporates these labeled precursors into the pheromone molecules through its natural metabolic processes. nih.govresearchgate.net The resulting pheromone is extracted and analyzed, typically by GC-MS. The mass spectrometer can detect the mass increase in the pheromone molecule and its fragments due to the presence of the heavier isotopes. royalsocietypublishing.org By tracking which atoms in the final product are labeled, researchers can deduce the sequence of enzymatic reactions, such as chain-shortening, desaturation, and reduction, that constitute the biosynthetic pathway. lu.selu.seresearchgate.net This approach has been fundamental to understanding how moths synthesize specific pheromone components like this compound. nih.gov

Ecological and Behavioral Studies on Z 13 Hexadecenyl Acetate

Field Bioassays and Trap Catch Efficiency

Field bioassays are crucial for determining the biological activity of synthetic pheromones and optimizing their use in pest management strategies. The efficacy of (Z)-13-Hexadecenyl acetate (B1210297) as a sex attractant has been evaluated in various field trials, focusing on aspects such as lure composition, dispenser type, and the influence of environmental conditions on trap catch efficiency.

Research into the sex pheromone of Herpetogramma submarginale identified (Z)-13-Hexadecenyl acetate (Z13-16:OAc) as the primary attractive component. Field tests demonstrated that lures containing Z13-16:OAc alone were sufficient to attract significantly more male moths than live virgin females. The addition of its geometric isomer, (E)-13-Hexadecenyl acetate (E13-16:OAc), which was found in female gland extracts in an 87:13 ratio with the (Z)-isomer, did not enhance the attractiveness of the lure. This suggests that for H. submarginale, a single-component lure is highly effective. Further tests with derivatives of Z13-16:OAc revealed that the addition of (Z)-13-hexadecen-1-ol significantly reduced the number of captured males, indicating an inhibitory effect, while (Z)-13-hexadecenal had no discernible effect on lure attractiveness cabidigitallibrary.org.

In studies concerning the yellow rice stem borer, Scirpophaga incertulas, researchers investigated the effect of adding a blend of (Z)-11-hexadecenyl acetate and (Z)-13-octadecenyl acetate to the standard two-component lure of (Z)-9-hexadecenal and (Z)-11-hexadecenal. The addition of the acetate components resulted in a significant increase in trap catches, with an average improvement of 120% across five out of six replicated field experiments connectjournals.comnih.gov. This indicates a synergistic effect of the acetates on the primary pheromone components for this species.

For these field trials, rubber septa are a commonly used dispenser type, often loaded with 1 mg of the pheromone blend and an antioxidant to prevent degradation nih.gov.

Table 1: Effect of Lure Formulation on Male Moth Capture

Species Lure Composition Relative Trap Catch Reference
Herpetogramma submarginale This compound (Z13-16:OAc) High cabidigitallibrary.org
Herpetogramma submarginale Z13-16:OAc + (E)-13-Hexadecenyl acetate No significant increase cabidigitallibrary.org
Herpetogramma submarginale Z13-16:OAc + (Z)-13-hexadecen-1-ol Significantly reduced cabidigitallibrary.org
Scirpophaga incertulas Standard Lure* Baseline connectjournals.comnih.gov
Scirpophaga incertulas Standard Lure* + (Z)-11-hexadecenyl acetate & (Z)-13-octadecenyl acetate ~120% increase connectjournals.comnih.gov

\Standard lure for S. incertulas consists of (Z)-9-hexadecenal and (Z)-11-hexadecenal.*

The effectiveness of pheromone traps can be significantly influenced by various environmental factors, including temperature, humidity, and wind speed. While studies specifically detailing the environmental sensitivity of this compound are limited, general principles of pheromone trapping offer valuable insights.

Temperature: Insect activity is highly dependent on temperature. Most stored product insect pests, for example, are less active at temperatures below 18°C (65°F) and may also reduce movement at temperatures above 35°C (95°F) to conserve energy insectslimited.com. For the six-toothed bark beetle, Ips sexdentatus, the majority of captures (73.9%) in pheromone traps occurred within a temperature range of 15-24.9°C nih.gov. This suggests that the efficacy of traps baited with this compound will likely be highest within the optimal temperature range for the target moth species' flight activity.

Humidity: Relative humidity can also play a role. In the case of Ips sexdentatus, 61.1% of captures occurred in a humidity range of 61-90% nih.gov. High humidity can affect the release rate of pheromones from dispensers and may also influence insect flight behavior.

Wind Speed: Wind is critical for the formation of a pheromone plume, which insects follow to locate the source. However, high wind speeds can disrupt the plume, making it difficult for insects to navigate towards the trap insectslimited.com. For Ips sexdentatus, 89.6% of captures occurred at a wind speed of 0.3-5.4 m/s nih.gov. Studies on the European corn borer showed that under moderate to strong winds, traps placed on the leeward side of a windbreak captured the most moths, while in light winds, traps away from windbreaks were more effective researchgate.net.

Other factors such as competing odors from host plants or other chemicals can draw insects away from traps insectslimited.com. The timing of trap deployment relative to the insect's life cycle is also crucial for successful monitoring insectslimited.com.

Population Monitoring and Dynamics

Pheromone traps are invaluable tools for monitoring insect populations, allowing for the timely detection of pests, the identification of peak activity periods, and the making of informed pest management decisions. Traps baited with pheromone blends containing compounds structurally related to this compound have been effectively used to monitor the population dynamics of the yellow stem borer, Scirpophaga incertulas.

In studies conducted in India, pheromone traps were used to track the seasonal population fluctuations of S. incertulas. The data revealed distinct peaks in moth activity. For instance, in one study, the YSB population reached its peak during the 3rd and 4th weeks of November cabidigitallibrary.orgresearchgate.net. Another study reported two peaks of activity, one in the 3rd week of August and a second, larger peak in the 2nd week of September cabidigitallibrary.org. These variations in peak activity can be attributed to local climatic conditions and cropping patterns.

The monitoring data from these traps are crucial for timing interventions. For example, the peak incidence of "dead heart" damage in rice, caused by larval feeding, was recorded between the 3rd and 4th week of September, which follows the observed peaks in adult moth populations cabidigitallibrary.orgresearchgate.net. This correlation between trap catches and subsequent crop damage underscores the utility of pheromone-based monitoring in Integrated Pest Management (IPM) programs cabidigitallibrary.orgcabidigitallibrary.org.

Table 2: Seasonal Peaks of Scirpophaga incertulas Male Moth Catches in Pheromone Traps

Location/Study Year(s) Peak Activity Period(s) Reference
Chinsurah, India 2010-2011 3rd-4th week of November cabidigitallibrary.orgresearchgate.net
North Bihar, India 2010-2011 3rd week of August & 2nd week of September cabidigitallibrary.org
Kharif Season, India Not Specified July, August, and September cabidigitallibrary.org
Kharif Season, India 2010 4th week of October & 3rd week of November researchgate.net
Kharif Season, India 2011 2nd week of November researchgate.net

Interspecific Chemical Ecology and Pheromone Blends

This compound and its structural analogs are often components of multi-chemical pheromone blends that are highly specific to a particular species. This chemical specificity is crucial for reproductive isolation among closely related species that may inhabit the same geographical area.

For example, the sex pheromone of the processionary moth, Thaumetopoea pityocampa, is (Z)-13-hexadecen-11-ynyl acetate pherobase.comnih.gov. This compound, with its conjugated en-yne system, is structurally distinct from the diene acetates found in other moths, providing a high degree of species recognition. Field trials have shown that this single component is highly active in attracting T. pityocampa males cabidigitallibrary.org.

In contrast, the sex pheromone of the oak processionary moth, Thaumetopoea processionea, is a blend of (Z,Z)-11,13-hexadecadienyl acetate, (E,Z)-11,13-hexadecadienyl acetate, and (Z,Z)-11,13-hexadecadienol cabidigitallibrary.org. This difference in pheromone composition between two species of the same genus highlights the role of pheromone blends in maintaining reproductive barriers.

The yellow rice stem borer, Scirpophaga incertulas, uses a blend of (Z)-9-hexadecenal and (Z)-11-hexadecenal as its primary sex pheromone nih.gov. However, as mentioned earlier, the addition of (Z)-11-hexadecenyl acetate and (Z)-13-octadecenyl acetate significantly enhances trap catches connectjournals.comnih.gov. Interestingly, this blend is not attractive to the rice leaf folder, Cnaphalocrosis medinalis, even though the two species are sympatric pests of rice connectjournals.comnih.gov. This demonstrates the precise tuning of the olfactory systems of these moths to their respective species-specific pheromone blends.

Table 3: Pheromone Blends of Selected Moth Species

Species Major Pheromone Component(s) Minor/Synergistic Component(s) Reference
Herpetogramma submarginale This compound None identified as synergistic cabidigitallibrary.org
Thaumetopoea pityocampa (Z)-13-hexadecen-11-ynyl acetate None pherobase.comnih.gov
Thaumetopoea processionea (Z,Z)-11,13-Hexadecadienyl acetate (E,Z)-11,13-hexadecadienyl acetate, (Z,Z)-11,13-hexadecadienol cabidigitallibrary.org
Scirpophaga incertulas (Z)-9-hexadecenal, (Z)-11-hexadecenal (Z)-11-hexadecenyl acetate, (Z)-13-octadecenyl acetate connectjournals.comnih.gov

Behavioral Plasticity and Regional Differences in Pheromone Response

The response of male moths to female sex pheromones is not always uniform across a species' entire geographical range. This behavioral plasticity can be a result of local adaptation to different environmental conditions or genetic divergence between populations.

A notable example of this phenomenon is observed in the rice leaf folder, Cnaphalocrosis medinalis. The sex pheromone of this species identified from populations in India consists of (Z)-11-hexadecenyl acetate and (Z)-13-octadecenyl acetate in a 1:10 ratio. However, field trials in northern Vietnam have shown that this Indian blend is unattractive to the local populations of C. medinalis nih.gov.

In contrast, the pheromone identified from Japanese populations of C. medinalis is a completely different blend of four components: (Z)-11-octadecenal, (Z)-13-octadecenal, (Z)-11-octadecen-1-ol, and (Z)-13-octadecen-1-ol nih.gov. This striking difference in pheromone composition and response between geographically separated populations of the same species indicates significant regional variation in the chemical communication system. This could be indicative of the presence of cryptic species that are morphologically similar but reproductively isolated due to their distinct pheromone blends, or it could represent a case of rapid evolution of the pheromone communication channel nih.gov.

Such regional differences have important practical implications for pest management, as a pheromone lure developed for a population in one region may be completely ineffective in another.

Co-evolutionary Aspects of Pheromone Systems

The diversity of moth sex pheromones is a product of a dynamic co-evolutionary process between the female-produced signal and the male's response. This intricate "lock-and-key" system is subject to strong stabilizing selection, as any deviation in the signal or the receptor system could lead to failed mate recognition and reproductive isolation. However, the sheer diversity of pheromone blends among closely related species indicates that shifts in these communication systems do occur and are a driving force in speciation nih.govnih.govresearchgate.net.

The evolution of new pheromone blends is thought to occur through mutations in the genes responsible for the biosynthetic pathways of the pheromone components. These pathways often involve a series of enzymes, including desaturases, reductases, and acetyltransferases, that modify fatty acid precursors semanticscholar.org. A single mutation in one of these genes can lead to a significant change in the final pheromone blend .

One proposed mechanism for the evolution of these systems is the "birth-and-death" model of multigene families nih.govnih.govresearchgate.net. In this model, genes within a family, such as those for desaturases, can be duplicated, allowing one copy to retain its original function while the other is free to mutate and potentially acquire a new function, leading to the production of a novel pheromone component. Over time, some genes may also lose their function or be deleted from the genome. This process of gene duplication, mutation, and loss can lead to rapid divergence in pheromone production between populations nih.govnih.govresearchgate.net.

For a new pheromone signal to become established in a population, the male's olfactory system must co-evolve to detect and respond to the new blend. This likely involves corresponding changes in the genes encoding for pheromone receptors in the male antennae. This reciprocal evolution of signal and response ensures the continued success of chemical communication and can ultimately lead to the formation of new species nih.govresearchgate.net.

Research Applications and Implications in Integrated Pest Management

Pheromone-Based Monitoring Tools

The primary and most well-established application of (Z)-13-Hexadecenyl acetate (B1210297) in IPM is its use as a potent attractant in monitoring tools. These tools are fundamental to IPM as they allow for the timely detection of pest presence, the estimation of population density, and the precise timing of control interventions.

Detailed research into the sex pheromone of the moth Herpetogramma submarginale has identified (Z)-13-Hexadecenyl acetate as the principal active component. nih.govresearchgate.net In gland extracts from female moths, this compound was found alongside its geometric isomer, (E)-13-Hexadecenyl acetate, in a ratio of approximately 87:13. nih.govresearchgate.net However, field trials demonstrated that this compound alone is sufficient to elicit a strong attractive response from male moths. Traps baited solely with this compound were highly effective, capturing significantly more males than traps baited with live virgin females, underscoring its potency. nih.govresearchgate.net The addition of the (E) isomer to the lure did not result in an enhanced capture rate, confirming that this compound is the key component for attraction. nih.gov

These findings are critical for developing species-specific monitoring systems. Lures containing synthetic this compound can be deployed in traps within agricultural or other managed ecosystems to provide an early warning of H. submarginale activity. This allows growers and land managers to make informed decisions, applying control measures only when pest populations reach a threshold that could cause economic damage, thereby reducing reliance on broad-spectrum insecticides. pnwhandbooks.orgresearchgate.net

Field Trial Results for H. submarginale Attractants

Lure CompositionRelative AttractivenessKey Finding
This compound (Z13-16:OAc)High (Significantly more attractive than virgin females)Sufficient as a standalone attractant for monitoring. nih.govresearchgate.net
Z13-16:OAc + (E)-13-Hexadecenyl acetateHigh (No significant enhancement over Z13-16:OAc alone)The (E) isomer is not a necessary component for attraction. nih.gov
Live Virgin FemalesModerateThe synthetic pheromone is more effective than the natural source in traps. nih.gov

Mating Disruption Strategies

Mating disruption is a proactive pest control technique that utilizes synthetic sex pheromones to prevent male insects from locating and mating with females, leading to a reduction in the subsequent generation's population.

The primary conceptual approach for mating disruption involves permeating the atmosphere of a given area (e.g., a field or orchard) with a high concentration of the synthetic female sex pheromone. mdpi.com This saturation of the environment with this compound would create a multitude of false pheromone trails, making it exceedingly difficult for male H. submarginale moths to navigate toward a calling female. mdpi.comnih.gov The intended outcome is a significant reduction in successful mating events, which in turn suppresses the reproductive rate of the pest population and reduces larval-induced crop damage in the next generation. This strategy is highly specific to the target pest and has minimal impact on non-target organisms, making it an environmentally compatible component of an IPM program. researchgate.net

Research has also explored the use of chemical analogues to disrupt insect communication. These compounds may not be attractive on their own but can interfere with the perception of the primary pheromone signal. In the case of H. submarginale, specific analogues of this compound have been shown to act as antagonists.

Field studies tested the effect of adding related compounds to traps baited with this compound. The results showed that the addition of (Z)-13-hexadecen-1-ol, the alcohol form of the pheromone, significantly reduced the capture of male moths. nih.govresearchgate.netresearchgate.net This inhibitory effect suggests that (Z)-13-hexadecen-1-ol acts as a behavioral antagonist. Its presence interferes with the male's ability to respond correctly to the primary attractive signal. Another tested analogue, (Z)-13-hexadecenal, did not have a statistically significant effect on the attractiveness of the lure. nih.govresearchgate.net The identification of a potent antagonist like (Z)-13-hexadecen-1-ol opens possibilities for its use in mating disruption formulations, potentially creating a more complex and effective disruptive signal.

Effect of Analogues on the Attractiveness of this compound to H. submarginale Males

Analogue Compound Added to LureObserved Effect on Trap CaptureImplication
(Z)-13-hexadecen-1-olSignificant reduction in male capturesActs as a behavioral antagonist; potential for use in disruption blends. nih.govresearchgate.net
(Z)-13-hexadecenalNo significant effect on male capturesNeutral compound in this context. nih.govresearchgate.net

Mass Trapping Research

Mass trapping is another direct control strategy that aims to remove a large proportion of a pest population from an area. This is achieved by deploying a high density of pheromone-baited traps to capture enough male insects to significantly reduce the number of successful matings. kyushu-u.ac.jp

Given the high attractancy of this compound to H. submarginale males, it is a strong candidate for use in mass trapping programs. nih.govresearchgate.net The success of such a program would depend on several factors that require dedicated research, including the optimization of trap design and density, the ideal lure loading and release rate, and the strategic placement of traps within the crop. While the compound's effectiveness as a lure is established, large-scale field trials are necessary to determine if mass trapping can maintain the H. submarginale population below economically damaging levels. The potential to remove a substantial number of males from the population makes this a promising, though currently under-researched, application. kyushu-u.ac.jp

Semio-chemical Based Pest Control Strategies

The use of this compound falls under the umbrella of semiochemical-based pest control, which involves the use of behavior-modifying chemicals to manage pests. Beyond monitoring, mating disruption, and mass trapping, another relevant strategy is "attract-and-kill." In this approach, the pheromone lure is combined with a killing agent, such as a contact insecticide, in a localized station or trap. Male moths attracted by the this compound come into contact with the insecticide and are killed. This method confines the toxic agent to a small area, drastically reducing the amount of insecticide needed compared to broadcast spraying and minimizing exposure to beneficial insects and other non-target organisms.

Furthermore, the antagonistic properties of analogues like (Z)-13-hexadecen-1-ol could theoretically be integrated into more complex "push-pull" strategies. In such a system, the antagonist ("push") could be used to repel pests from the main crop, while the pheromone attractant ("pull") could be used on the perimeter or in traps to lure them away for removal.

Synergy with Other Integrated Pest Management Components

The true strength of using a specific semiochemical like this compound is realized when it is integrated synergistically with other IPM tactics. pnwhandbooks.orgresearchgate.net Pheromone-based strategies are not typically standalone solutions but rather components of a larger, multi-faceted management program.

Informing Other Control Methods: Data from monitoring traps baited with this compound provides crucial information on pest phenology and population pressure. This allows for the precise timing of other interventions, such as the release of biological control agents (e.g., parasitoids or predators) or the application of selective insecticides only when necessary. nih.gov This synergy ensures that other control measures are used more effectively and efficiently.

Enhancing Biological Control: By suppressing the pest population through mating disruption or mass trapping, the ratio of natural enemies to pests is increased. low-impact-farming.info This can make existing populations of predators and parasitoids more effective at controlling the remaining pests. For instance, a reduced population of Herpetogramma species may be more effectively controlled by its natural enemies. nih.gov

By combining the specificity of this compound with other cultural, biological, and chemical controls, a more sustainable, resilient, and economically viable pest management system can be achieved. researchgate.net

Future Research Directions

Elucidation of Undiscovered Pheromone Components and Blends

While (Z)-13-Hexadecenyl acetate (B1210297) has been identified as a key pheromone component for certain species, the complete composition of a species' pheromone blend is often a complex mixture of compounds. Research has shown that minor components can have a significant impact on the blend's attractiveness and specificity.

For instance, in the moth Herpetogramma submarginale, (Z)-13-Hexadecenyl acetate was identified as the primary sex pheromone. nih.gov Field tests demonstrated that this single component was sufficient to attract males. nih.gov However, the female gland extracts also contained its geometric isomer, (E)-13-Hexadecenyl acetate. nih.gov While the addition of this E-isomer did not enhance attraction, the addition of (Z)-13-hexadecen-1-ol, a potential biosynthetic precursor or derivative, significantly reduced male capture, indicating an inhibitory effect. nih.gov

Future investigations should focus on identifying trace components in the pheromone glands of insects that utilize this compound. The synergistic or antagonistic effects of these yet-to-be-discovered compounds could be crucial for developing highly effective and species-specific lures. Studies in other species, like the yellow rice stem borer Scirpophaga incertulas, have shown that adding acetates, such as (Z)-11-hexadecenyl acetate, to a standard two-component aldehyde lure can significantly increase its attractiveness. kyushu-u.ac.jp This highlights the importance of exploring different chemical classes that may act as behavioral modifiers in conjunction with this compound.

Q & A

Q. Basic Research Focus

  • Enzyme sources : Use esterase-rich matrices (e.g., soil microbiota or insect antennae homogenates) .
  • Kinetic assays : Monitor acetate release via pH-stat titration or colorimetric methods (e.g., hydroxamate-Fe³⁺ complex formation) .
  • Inhibition studies : Include esterase inhibitors (e.g., PMSF) to confirm enzyme-specific degradation .
  • Field validation : Couple lab data with field trials using passive samplers to track environmental persistence .

What analytical strategies are critical for distinguishing this compound from its geometric isomers?

Q. Advanced Research Focus

  • Chromatographic separation : Optimize HPLC conditions with chiral columns (e.g., Chiralpak IG-3) or SFC (supercritical fluid chromatography) for baseline resolution .
  • Spectroscopic differentiation : Utilize ¹³C-NMR to compare chemical shifts of the double-bond carbons (Z isomers show distinct deshielding vs. E isomers) .
  • Vibrational spectroscopy : FTIR peaks at 970–980 cm⁻¹ (C-H out-of-plane bending) confirm Z configuration .

How can computational modeling improve the prediction of this compound’s physicochemical properties?

Q. Advanced Research Focus

  • QSPR (Quantitative Structure-Property Relationship) models : Train algorithms on datasets of mono-unsaturated acetates to predict logP, vapor pressure, and solubility .
  • COSMO-RS simulations : Calculate activity coefficients in solvent mixtures to optimize extraction protocols .
  • Validation : Cross-reference predictions with experimental data (e.g., Henry’s Law constants from NIST databases) .

What ethical and safety considerations are essential when handling this compound in laboratory settings?

Q. Basic Research Focus

  • Toxicity screening : Conduct preliminary assays (e.g., Ames test) to assess mutagenic potential, even if structurally similar esters are classified as low-risk .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, as recommended for volatile acetates .
  • Waste disposal : Neutralize acidic byproducts before disposal, adhering to institutional guidelines for organic waste .

How should conflicting results in receptor-binding assays for this compound be addressed?

Q. Advanced Research Focus

  • Orthogonal assays : Combine electrophysiology (e.g., SSR recordings in insect antennae) with calcium imaging in heterologous expression systems (e.g., HEK293 cells expressing ORco proteins) .
  • Ligand docking studies : Use cryo-EM structures of pheromone-binding proteins to identify steric clashes or binding-pocket mismatches .
  • Replicate analysis : Ensure ≥3 biological replicates and blinded data interpretation to minimize observer bias .

What are the best practices for integrating this compound into interdisciplinary studies (e.g., ecology + biochemistry)?

Q. Advanced Research Focus

  • Field-to-lab workflows : Collect ecological samples (e.g., insect pheromone traps) for comparative analysis with synthetic compounds .
  • Collaborative frameworks : Partner with lipid biochemists to contextualize bioactivity within broader metabolic pathways .
  • Data sharing : Use platforms like PubChem or GSRS to deposit raw spectral data, enhancing reproducibility .

How can researchers optimize the stability of this compound in long-term storage?

Q. Basic Research Focus

  • Storage conditions : Store under argon at −20°C in amber vials to prevent oxidation and photodegradation .
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to lipid-based formulations .
  • Stability monitoring : Conduct accelerated aging tests (40°C/75% RH for 6 months) with periodic HPLC analysis .

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